molecular formula C17H15NO5 B2731781 2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid CAS No. 890604-39-4

2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid

Cat. No.: B2731781
CAS No.: 890604-39-4
M. Wt: 313.309
InChI Key: AYCRHVQVOFXQMM-UHFFFAOYSA-N
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Description

The compound “2-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)acetic acid” is a complex organic molecule. It contains a benzodioxane core, which is a type of organic compound that consists of two oxygen atoms bridging two carbon atoms in a six-membered ring . The benzodioxane core is substituted with a carboxamido group at the 6-position and a phenylacetic acid group at the 2-position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid . The synthetic approach involved the base-catalyzed Claisen–Schmidt condensation of an aldehyde and a ketone to afford a chalcone, which was then transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime . Another study describes the synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide derivatives as PARP1 inhibitors .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxamido group could potentially undergo hydrolysis to yield a carboxylic acid and an amine. The phenylacetic acid moiety could participate in reactions typical of carboxylic acids, such as esterification or amide formation .

Scientific Research Applications

Aldose Reductase Inhibitors with Antioxidant Activity

Research involving substituted benzenesulfonamides, which share a core structure related to carboxamido phenyl acetic acid derivatives, has demonstrated significant potential in the design of aldose reductase inhibitors (ARIs). These compounds exhibit antioxidant activity, suggesting their applicability in addressing long-term diabetic complications. The synthesis of these compounds involves bioisosteric principles, highlighting the importance of chemical modifications for enhanced biological activity (Alexiou & Demopoulos, 2010).

Molecular Cocrystals of Carboxylic Acids

The study of molecular cocrystals involving carboxylic acids, such as (2-Carboxyphenoxy)acetic acid and its adducts, offers valuable insights into the structural aspects of carboxylic acid derivatives. These findings can inform the development of new materials with tailored properties, including improved solubility and stability, which are crucial for various applications in material science and drug formulation (Byriel et al., 1991).

Computational Studies on Carboxylic Acids

Computational studies on carboxylic acids, such as the study of 2,4,6-Trihydroxybenzoic acid, provide insights into the conformational preferences and solvation effects of carboxylic acid derivatives. These studies are fundamental for understanding the chemical behavior of such compounds in various environments, which is essential for their application in pharmaceuticals, agrochemicals, and material science (Mammino & Kabanda, 2010).

Antimicrobial and Antifungal Effects

The synthesis and evaluation of SbIII carboxylates, which are structurally related to complex carboxylic acids, have shown significant antimicrobial and antifungal effects. Such research highlights the potential of carboxylic acid derivatives in the development of new antimicrobial and antifungal agents, contributing to the fight against resistant pathogens (Khan et al., 2011).

Synthesis and Characterization for Material Science

Research on thermotropic polyesters based on carboxylic acid derivatives, such as 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, explores their synthesis and potential applications in material science. These compounds contribute to the development of materials with unique properties, such as nematic liquid crystal phases, which are valuable for advanced technologies and devices (Kricheldorf & Thomsen, 1992).

Future Directions

The future research directions for this compound could include further exploration of its biological activity, potential therapeutic applications, and detailed studies of its physical and chemical properties. Additionally, the development of more efficient and environmentally friendly synthetic routes could also be a focus of future research .

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-16(20)9-11-1-4-13(5-2-11)18-17(21)12-3-6-14-15(10-12)23-8-7-22-14/h1-6,10H,7-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCRHVQVOFXQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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